molecular formula C14H17NO B2561581 N-[Cyclobutyl(phenyl)methyl]prop-2-enamide CAS No. 2176544-62-8

N-[Cyclobutyl(phenyl)methyl]prop-2-enamide

Cat. No. B2561581
CAS RN: 2176544-62-8
M. Wt: 215.296
InChI Key: BNJDBQAGXSTKOH-UHFFFAOYSA-N
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Description

N-[Cyclobutyl(phenyl)methyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CB1 receptor antagonist and has been extensively studied for its role in the endocannabinoid system.

Mechanism of Action

The mechanism of action of N-[Cyclobutyl(phenyl)methyl]prop-2-enamide involves its ability to block the effects of CB1 receptor activation. CB1 receptors are primarily found in the brain and are responsible for the psychoactive effects of cannabinoids. This compound binds to the CB1 receptor and prevents the activation of the receptor by cannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the levels of endocannabinoids in the brain, which may have potential therapeutic applications in the treatment of various neurological disorders. It has also been shown to reduce the levels of dopamine in the brain, which may have potential applications in the treatment of addiction.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-[Cyclobutyl(phenyl)methyl]prop-2-enamide is its ability to block the effects of CB1 receptor activation. This makes it a useful tool for studying the endocannabinoid system and its potential therapeutic applications. However, one of the limitations of this compound is its relatively low potency, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on N-[Cyclobutyl(phenyl)methyl]prop-2-enamide. One area of research is its potential therapeutic applications in the treatment of various neurological disorders. Another area of research is its potential applications in the treatment of addiction. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications. Finally, research is needed to develop more potent analogs of this compound that may have greater usefulness in certain experiments.

Synthesis Methods

The synthesis of N-[Cyclobutyl(phenyl)methyl]prop-2-enamide involves the reaction of cyclobutylmagnesium bromide with 2-phenylacetaldehyde followed by dehydration using phosphorous oxychloride. The product obtained is then treated with propionyl chloride to yield this compound.

Scientific Research Applications

N-[Cyclobutyl(phenyl)methyl]prop-2-enamide has been extensively studied for its potential applications in various fields. One of the primary areas of research is its role as a CB1 receptor antagonist. CB1 receptors are primarily found in the brain and are responsible for the psychoactive effects of cannabinoids. This compound has been shown to block the effects of CB1 receptor activation and may have potential therapeutic applications in the treatment of various neurological disorders.

properties

IUPAC Name

N-[cyclobutyl(phenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-13(16)15-14(12-9-6-10-12)11-7-4-3-5-8-11/h2-5,7-8,12,14H,1,6,9-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJDBQAGXSTKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1CCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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